alpha-Vitamin E-13C6
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Overview
Description
Alpha-Vitamin E-13C6, also known as (+)-alpha-Tocopherol-13C6 or D-alpha-Tocopherol-13C6, is a 13C-labeled form of alpha-Vitamin E. Alpha-Vitamin E is a naturally occurring form of Vitamin E, which is a potent antioxidant. The 13C labeling is used for tracing and quantitation in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Vitamin E-13C6 is synthesized by incorporating stable heavy isotopes of carbon (13C) into the alpha-Vitamin E molecule. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to ensure the high purity and specific activity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Vitamin E-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-tocopheryl quinone.
Reduction: It can be reduced back to alpha-tocopherol from its oxidized form.
Substitution: The hydroxyl group in the chromanol ring can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Alpha-tocopheryl quinone.
Reduction: Alpha-tocopherol.
Substitution: Substituted derivatives of alpha-tocopherol.
Scientific Research Applications
Alpha-Vitamin E-13C6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantitation. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Vitamin E metabolism.
Biology: Helps in studying the role of Vitamin E in cellular processes and its antioxidant properties.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin E.
Industry: Employed in the development of Vitamin E supplements and fortified foods.
Mechanism of Action
Alpha-Vitamin E-13C6 exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, preventing oxidative damage to cell membranes and other biological molecules. The molecular targets include lipid radicals, and the pathways involved are those related to oxidative stress and inflammation .
Comparison with Similar Compounds
Alpha-Vitamin E-13C6 is unique due to its 13C labeling, which allows for precise tracking in scientific studies. Similar compounds include:
Alpha-Tocopherol: The non-labeled form of alpha-Vitamin E.
Beta-Tocopherol: Another form of Vitamin E with slightly different antioxidant properties.
Gamma-Tocopherol: Known for its anti-inflammatory properties.
Delta-Tocopherol: Has distinct biological activities compared to alpha-tocopherol
This compound stands out due to its use in research applications, providing insights into the metabolism and function of Vitamin E in various biological systems.
Properties
Molecular Formula |
C29H50O2 |
---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i23+1,24+1,25+1,26+1,27+1,28+1 |
InChI Key |
GVJHHUAWPYXKBD-CVPWOIPRSA-N |
Isomeric SMILES |
C[13C]1=[13C]([13C]2=[13C](CCC(O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[13C](=[13C]1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
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